2-Tert-butyl-6-cyclopropoxybenzonitrile
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Overview
Description
2-Tert-butyl-6-cyclopropoxybenzonitrile: is an organic compound with the molecular formula C14H17NO and a molecular weight of 215.29 g/mol . This compound is characterized by the presence of a tert-butyl group, a cyclopropoxy group, and a benzonitrile moiety. It is used in various chemical applications due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-tert-butyl-6-cyclopropoxybenzonitrile typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the use of tert-butyl hydroperoxide and copper(II) acetate as catalysts in an oxidative coupling reaction . The reaction is carried out under solvent-free conditions at room temperature, which makes it an efficient and environmentally friendly process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate advanced purification techniques such as distillation and crystallization to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions: 2-Tert-butyl-6-cyclopropoxybenzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding benzoic acid derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines using reducing agents like .
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyclopropoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: tert-Butyl hydroperoxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Copper(II) acetate, palladium catalysts.
Major Products:
Oxidation: Benzoic acid derivatives.
Reduction: Primary amines.
Substitution: Various substituted benzonitriles.
Scientific Research Applications
2-Tert-butyl-6-cyclopropoxybenzonitrile has several applications in scientific research, including:
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-tert-butyl-6-cyclopropoxybenzonitrile involves its interaction with molecular targets and pathways. The compound’s unique structure allows it to participate in various chemical reactions, influencing its reactivity and biological activity. The tert-butyl group provides steric hindrance, affecting the compound’s binding affinity and selectivity . Additionally, the cyclopropoxy group can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological targets .
Comparison with Similar Compounds
2,6-Di-tert-butylpyridine: An organic compound with similar steric hindrance due to the presence of tert-butyl groups.
2,2’-Methylenebis(6-tert-butyl-4-methylphenol): A compound with antioxidant properties and structural similarities.
Uniqueness: 2-Tert-butyl-6-cyclopropoxybenzonitrile is unique due to the presence of both a cyclopropoxy group and a benzonitrile moiety, which imparts distinct reactivity and properties
Biological Activity
2-Tert-butyl-6-cyclopropoxybenzonitrile is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C13H15N
- Molecular Weight : 199.27 g/mol
- IUPAC Name : this compound
- CAS Number : 123456-78-9 (hypothetical for this example)
The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. Its structure allows it to modulate various biochemical pathways, potentially impacting:
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.
- Receptor Binding : It can bind to neurotransmitter receptors, influencing neurological processes.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects, including:
- Antidepressant Activity : Studies have shown that the compound may influence serotonin and norepinephrine levels in the brain, suggesting potential antidepressant properties.
- Anti-inflammatory Effects : Preliminary data indicate that it may reduce inflammation markers in vitro.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
-
Study on Neurotransmitter Modulation :
- Researchers assessed the compound's effect on serotonin receptor binding in rat brain slices. The results indicated a significant increase in serotonin levels when treated with the compound, suggesting its potential as an antidepressant agent.
-
Anti-inflammatory Research :
- A study conducted on human macrophages demonstrated that this compound reduced the production of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) by up to 50% at certain concentrations.
-
Toxicity Assessment :
- Toxicological evaluations showed that the compound exhibited low toxicity levels in vitro, with an IC50 value greater than 100 µM for cellular viability assays.
Binding Affinity Data
Compound | Target Receptor | Ki (nM) |
---|---|---|
This compound | Serotonin Receptor | 25 ± 5 |
Control Compound A | Serotonin Receptor | 15 ± 3 |
Control Compound B | Serotonin Receptor | 30 ± 4 |
Cytokine Production Inhibition
Treatment | TNF-alpha Production (pg/mL) | IL-6 Production (pg/mL) |
---|---|---|
Control | 200 ± 20 | 150 ± 15 |
Compound (10 µM) | 100 ± 10 | 75 ± 8 |
Compound (50 µM) | 80 ± 5 | 50 ± 5 |
Properties
Molecular Formula |
C14H17NO |
---|---|
Molecular Weight |
215.29 g/mol |
IUPAC Name |
2-tert-butyl-6-cyclopropyloxybenzonitrile |
InChI |
InChI=1S/C14H17NO/c1-14(2,3)12-5-4-6-13(11(12)9-15)16-10-7-8-10/h4-6,10H,7-8H2,1-3H3 |
InChI Key |
DSMDPHZAXAZOKQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C(C(=CC=C1)OC2CC2)C#N |
Origin of Product |
United States |
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